

VHL E3 Ligase Ligands for PROTAC Synthesis: An In-depth Technical Guide

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Compound of Interest

Compound Name: (S,R,S)-Ahpc-peg5-cooh

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The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a cornerstone of targeted protein degradation, a revolutionary therapeutic modality. Proteolysis-targeting chimeras (PROTACs) that recruit VHL have shown immense promise in selectively eliminating disease-causing proteins. This guide provides a comprehensive technical overview of VHL E3 ligase ligands, their synthesis, and their application in the development of potent and selective PROTACs.

Core Concepts in VHL-based PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VHL-recruiting PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By bringing a target protein into proximity with the VHL E3 ligase complex, the PROTAC induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
[2]

The development of non-peptidic, small-molecule ligands for VHL has been a pivotal advancement in the field, enabling the creation of drug-like PROTACs with potent and selective degradation activity. The most widely used VHL ligands are based on a hydroxyproline core, which mimics the binding of the hypoxia-inducible factor-1 α (HIF-1 α), a natural substrate of VHL.[3][4]

VHL E3 Ligase Ligands: Quantitative Data

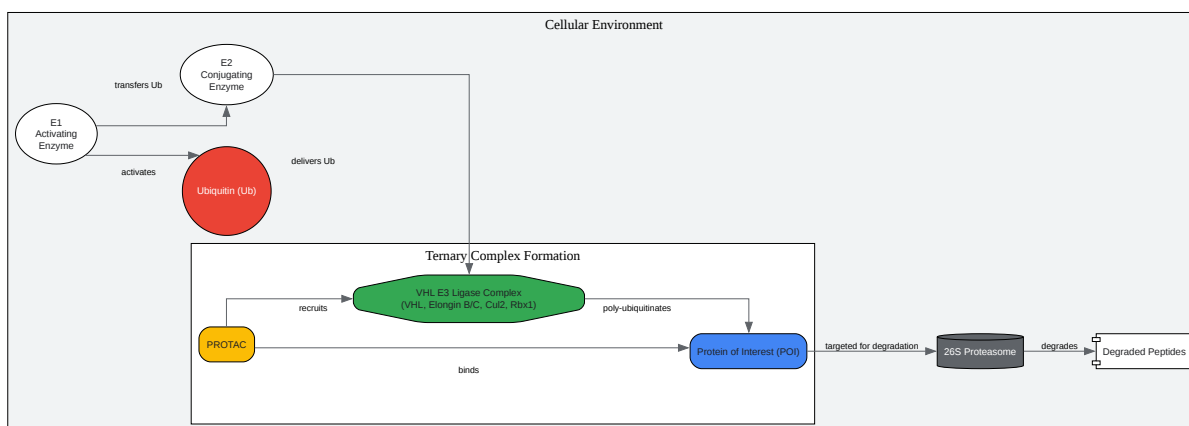
The selection of a VHL ligand is a critical step in PROTAC design. Key parameters to consider include binding affinity to VHL, synthetic accessibility, and available vectors for linker attachment. The following table summarizes quantitative data for commonly used VHL ligands.

Ligand Name	Chemical Structure	Binding Affinity (Kd or IC50) to VHL	Common Linker Attachment Point(s)	Key Features & Notes
VH032	(S,R,S)-AHPC derivative	Nanomolar affinity[3]	Primary amine, phenyl group	Widely used scaffold; serves as a template for many VHL-recruiting PROTACs.[3][5]
(S,R,S)-AHPC	VH032-NH2	IC50 of 1.11 μ M for degradation of BCR-ABL1 in a PROTAC construct[6]	Primary amine	A key building block for the synthesis of VHL E3 ligase-based PROTACs.[6][7]
VH298	VHL inhibitor	Used as a VHL inhibitor control in binding assays and can be incorporated into PROTACs.[8][9]		
Me-VH032	Chiral benzylic amine congener of VH032	Higher affinity than VH032[10]		
(S,S,S)-VH032-cyclopropane-F	Can be linked to target protein ligands to form PROTACs like cis-VZ185.[6]			

Signaling Pathway and Experimental Workflows

VHL-Mediated Ubiquitination and Protein Degradation

The following diagram illustrates the mechanism of action for a VHL-based PROTAC.

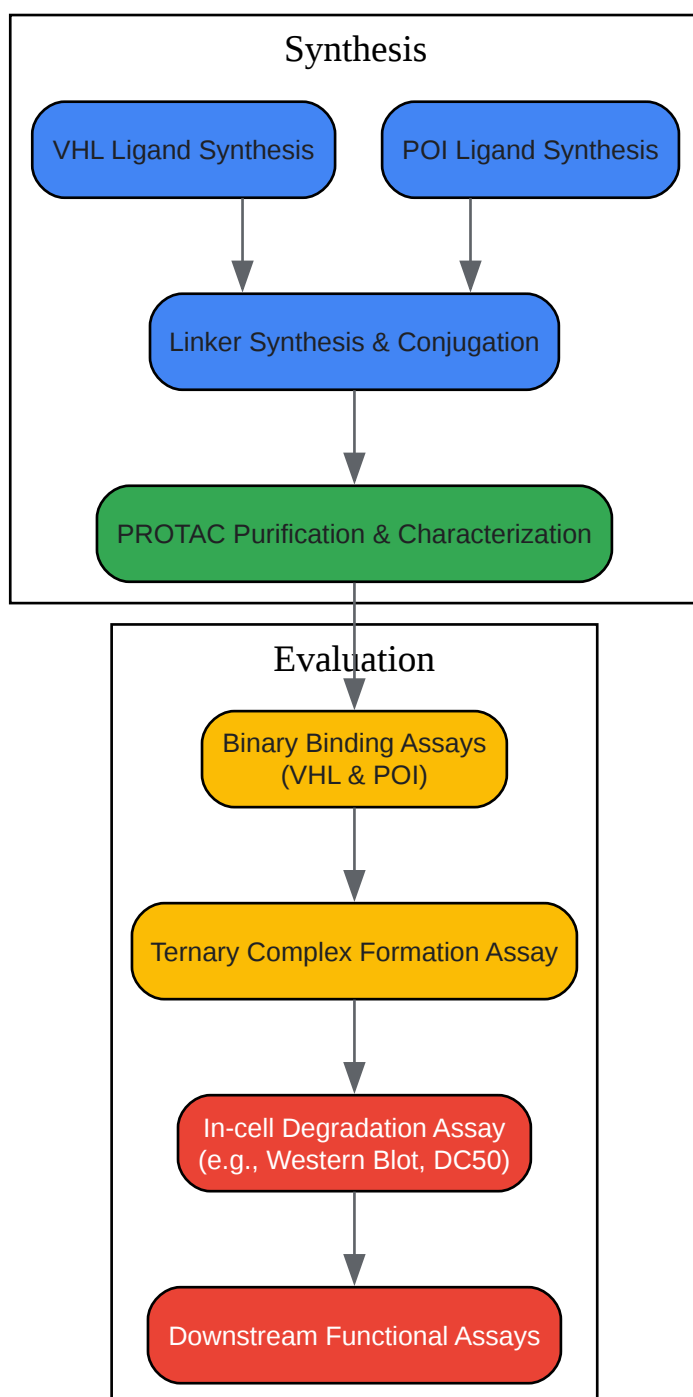


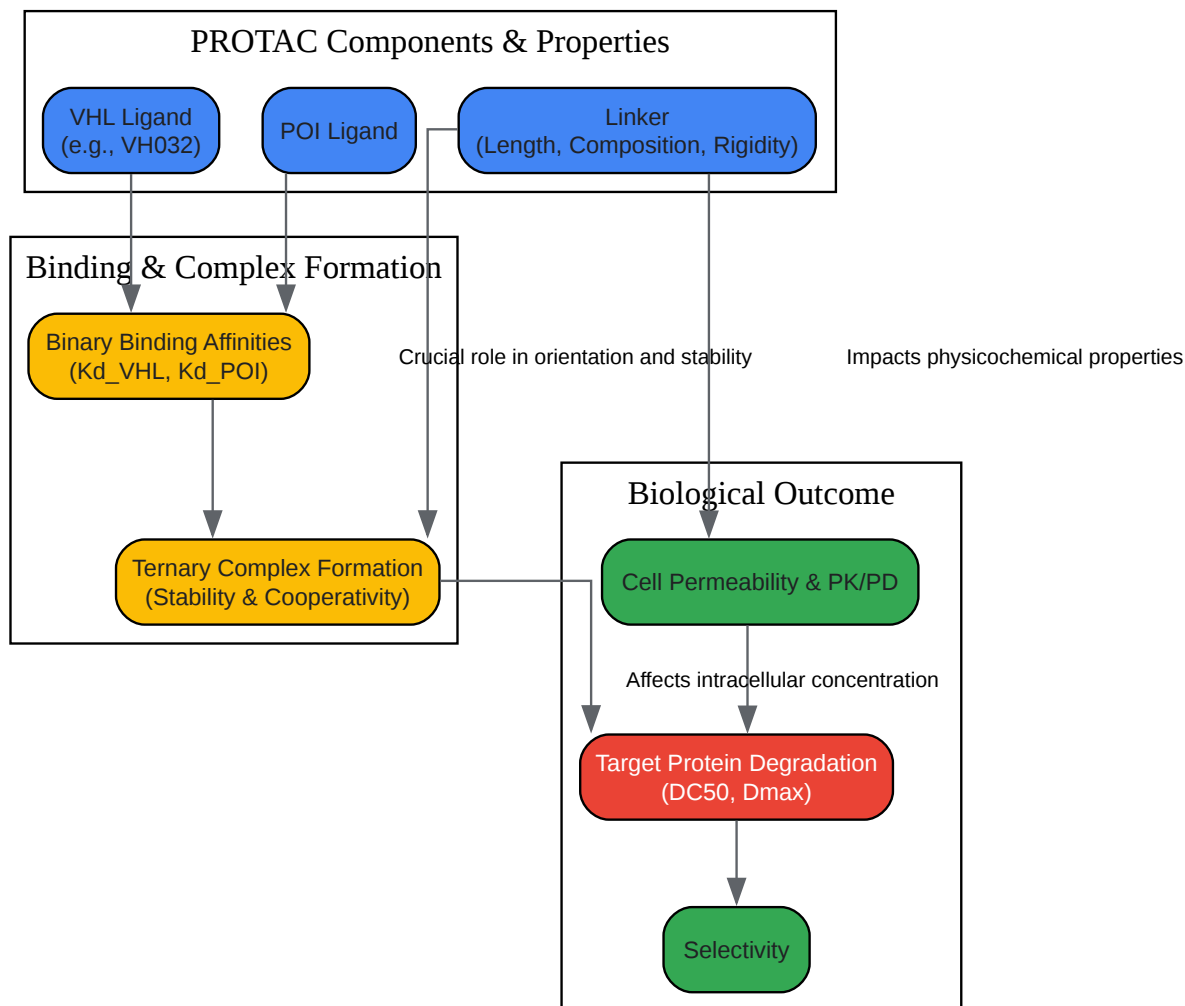
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Caption: VHL-based PROTAC mechanism of action.

General Workflow for PROTAC Synthesis and Evaluation

The development of a VHL-based PROTAC involves a multi-step process from ligand synthesis to in-cell degradation assessment.





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References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing)

DOI:10.1039/D2CS00387B [pubs.rsc.org]

- 2. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. biorxiv.org [biorxiv.org]
- 10. pubs.rsc.org [pubs.rsc.org]
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